molecular formula C18H14BrNO3 B4884318 6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

Cat. No.: B4884318
M. Wt: 372.2 g/mol
InChI Key: HFCJNOYFOFPKHJ-UHFFFAOYSA-N
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Description

6-Bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a brominated coumarin core (2H-chromene-2-one) substituted at the 3-position with a carboxamide group linked to a 1-phenylethyl moiety. Its molecular formula is C₁₈H₁₄BrNO₃, with a molecular weight of 388.22 g/mol. The compound is structurally optimized for interactions with biological targets, particularly acetylcholinesterase (AChE), as part of coumarin–BMT hybrids designed to treat neurodegenerative disorders . Synthetic protocols for analogous compounds involve coupling brominated coumarin-3-carboxylic acid with amine derivatives, yielding moderate-to-high purity products (e.g., 38% yield for a related pentyl-linked analog) .

Properties

IUPAC Name

6-bromo-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-11(12-5-3-2-4-6-12)20-17(21)15-10-13-9-14(19)7-8-16(13)23-18(15)22/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCJNOYFOFPKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide are strongly influenced by its substituents. Key comparisons with structurally related compounds include:

Compound Name Substituents Key Features Biological Activity Reference
This compound N-(1-Phenylethyl), 6-Br High lipophilicity due to aromatic phenylethyl group; bromine enhances steric/electronic effects AChE inhibition (inferred from coumarin-BMT hybrids)
6-Bromo-N-(2,4-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide N-(2,4-Dimethoxyphenyl), 6-Br Methoxy groups improve solubility; reduced steric bulk Not explicitly reported, but polar groups may favor CNS penetration
6-Bromo-N-(2,4-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide N-(2,4-Dimethylphenyl), 6-Br Methyl groups enhance hydrophobicity; lower polarity Potential anticancer activity (analogous to KTH-13 derivatives)
(Z)-2-(4-Methoxyphenylimino)-7-hydroxy-N-(pyridine-2-yl)-2H-chromene-3-carboxamide (PHPC) Pyridine-2-yl, 7-OH, 4-MeO-phenylimino Planar imino group and hydroxyl enhance hydrogen bonding AKR1B10 inhibition (anticancer target)
3-Phenyl-5-(1-phenylethyl)-THTT 1-Phenylethyl, 3-phenyl Non-coumarin core (tetrahydrothiadiazine-thione) Antifungal activity against Candida spp.
  • Phenylethyl vs. However, this may reduce aqueous solubility, a trade-off observed in coumarin derivatives .
  • Bromine Substitution: The 6-bromo substituent is critical for electronic modulation and steric hindrance, which may improve target selectivity. In contrast, non-brominated analogs (e.g., KTH-13-Me) rely on methyl/phenylethyl groups for anticancer activity .

Chain Length and Bioactivity

Varying the alkyl chain length in the carboxamide moiety significantly impacts activity:

  • Pentyl-linked analog (7c) : Exhibits AChE inhibition (IC₅₀ = 0.82 µM) due to optimal fit in the enzyme’s active site .
  • Heptyl-linked analog (9c) : Longer chain reduces potency (IC₅₀ = 1.34 µM), suggesting steric clashes or reduced flexibility .
  • 1-Phenylethyl vs. Polyaromatic Groups: The phenylethyl group balances hydrophobicity and π-π stacking, whereas bulkier groups (e.g., methanoacridinyl in 7c/9c) may hinder diffusion .

Antimicrobial and Anticancer Profiles

  • and gram-positive bacteria .
  • Anticancer Potential: Analogous brominated coumarins (e.g., KTH-13) induce apoptosis via mitochondrial pathways, suggesting the target compound may share similar mechanisms .

Notes on Crystallography and Computational Tools

  • SHELX Suite : Used for crystallographic refinement of related compounds, enabling precise determination of hydrogen-bonding patterns and molecular packing .
  • Mercury Software : Facilitates visualization of intermolecular interactions (e.g., π-stacking of phenylethyl groups) critical for stability and solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
6-bromo-2-oxo-N-(1-phenylethyl)-2H-chromene-3-carboxamide

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